molecular formula C6H14O2 B160159 1,3-Dimethoxybutane CAS No. 10143-66-5

1,3-Dimethoxybutane

Cat. No. B160159
CAS RN: 10143-66-5
M. Wt: 118.17 g/mol
InChI Key: JCRQEORWPZVZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxybutane is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . It is also known by other names such as 1,3-Dimethoxybutan .


Synthesis Analysis

1,3-Dimethoxybutane can be synthesized from 1,3-Butanediol and Dimethyl carbonate . There are also other synthetic routes available for the production of 1,3-Dimethoxybutane . Recent research in catalyst development has increased the yield of 1,3-Dimethoxybutane significantly .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxybutane consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the formula C6H14O2 .

Scientific Research Applications

DNA-DNA Cross-Linking Studies

1,3-Dimethoxybutane, specifically its derivative 1,2,3,4-diepoxybutane (DEB), has been studied for its role in DNA-DNA cross-linking. Research has shown that DEB can form DNA-DNA and DNA-protein cross-links. The cytotoxic and genotoxic effects of DEB are significant, particularly in its S,S stereoisomer form. This research is crucial in understanding the stereochemical influences on the ability of DEB to form DNA-DNA cross-links, providing insight into its distinct biological activities (Park et al., 2005).

Asymmetric Synthesis in Organic Chemistry

Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound related to 1,3-dimethoxybutane, is used extensively in asymmetric organic synthesis. Its role as a protecting group for boronic acids allows access to various diastereo- and enantiomerically pure organoboron reagents, which are important intermediates in asymmetric synthesis (Berg et al., 2012).

Emission Reduction in Diesel Engines

Studies have examined the role of oxygenated fuel components like 1,3-dimethoxybutane (OME 1) in reducing soot emissions in diesel engines. OME 1, an oxymethylene ether, significantly decreases soot and particle number emissions while having little impact on NOx emissions. This research is pivotal in exploring sustainable and environmentally friendly alternatives for diesel fuel (Härtl et al., 2015).

Developments in Fine Chemical Synthesis

The synthetic methods and developments of derivatives of 1,3-dimethoxybutane, such as 4,4-Dimethoxy-2-butanone, have been explored for their potential applications in fine chemical synthesis. These methods aim to simplify industrial production processes and reduce costs (Zhong-yun, 2005).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of 1,3-Dimethoxybutane . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1,3-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQEORWPZVZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50906189
Record name 1,3-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxybutane

CAS RN

10143-66-5
Record name 1,3-Dimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10143-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHOXY BUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGA55220GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxybutane
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxybutane
Reactant of Route 3
Reactant of Route 3
1,3-Dimethoxybutane
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxybutane
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxybutane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxybutane

Citations

For This Compound
27
Citations
II Okhunov, SF Aripova, KM Bobakulov… - Chemistry of Natural …, 2011 - Springer
3 (fraction 1), work up of the alkaline solution after isolating total tertiary bases with EtOAc (fraction 2) and n-BuOH (fraction 3), and drying of the remaining alkaline solution to dryness (…
Number of citations: 23 link.springer.com
II Okhunov, KM Bobakulov, ND Abdullaev… - Chemistry of Natural …, 2014 - Springer
Crambe kotschyana Boiss.[C. cordifolia subsp. kotschyana (Boiss.) Jafri] is a perennial herbaceous feed plant of the family Brassicaceae that is broadly distributed over Uzbekistan [1]. …
Number of citations: 6 link.springer.com
SH Yunusov - Petroleum Chemistry, 2016 - Springer
Coalkylation of the the butane-divinyl pyrolysis fraction with C 1 and C 2 monohydroc alcohols has been studied. The product composition of the alkylation has been determined. It has …
Number of citations: 2 link.springer.com
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
C Blomberg, J Coops - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
Grignard compounds, prepared in benzene in the presence of one molar equivalent of an ether derived from (‐) (S)‐2‐methylbutan‐1‐ol, yield optically active alcohols on reaction with …
Number of citations: 29 onlinelibrary.wiley.com
OC Dermer, JJ Hawkins - Journal of the American Chemical …, 1952 - ACS Publications
In the presence of boron trifluoride, anhydrous methylal adds, as methoxy and methoxymethyl groups, to all olefins tried: propylene, isobutylene, styrene, cyclohexene,-pinene and 1, 3-…
Number of citations: 22 pubs.acs.org
HM Walborsky, MP Murari - Journal of the American Chemical …, 1980 - ACS Publications
Ti (0) has also been used to convert vicinal diols into their corresponding olefins. 4 Although several attempts to couple 1, 3-diols reductively were abortive, 4· 5 Baumstark6 reported …
Number of citations: 23 pubs.acs.org
TL Amyes, WP Jencks - Journal of the American Chemical Society, 1989 - ACS Publications
Rate constants for hydration of the oxocarbenium ions derived from a series of carbonyl compounds have been determined from common ion inhibitionof the solvolysis of the …
Number of citations: 260 pubs.acs.org
UR Bernier, DL Kline, DR Barnard, CE Schreck… - Analytical …, 2000 - ACS Publications
Volatile compounds emanated from human skin were studied by gas chromatography/mass spectrometry (GC/MS). The purpose of this study was to identify compounds that may be …
Number of citations: 503 pubs.acs.org
TL Amyes, WP Jencks - Journal of the American Chemical Society, 1989 - ACS Publications
The propionaldehyde acetal derivatives l-acetoxy-l-methoxy-3-(4-methoxyphenyl) propane, l-methoxy-3-(4-methoxyphenyl)-l-(4-nitrophenoxy) propane, and 1-azido-l-ethoxypropane …
Number of citations: 63 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.